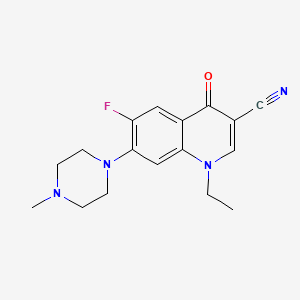
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid” is a chemical compound . It is also known as "1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid methanesulfonate" .
Synthesis Analysis
The synthesis of this compound involves several steps . After standing at room temperature, the solvent is evaporated under reduced pressure with a rotary evaporator. Deionized water is added to the residue, and the pH is adjusted to about 2.0 with concentrated hydrochloric acid. Activated carbon is added for decolorization, and the pH of the filtrate is adjusted to about 10.0 with a 30% sodium hydroxide solution .Molecular Structure Analysis
The molecular formula of this compound is C18H24FN3O6S . The InChI code is 1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12 (17 (23)24)16 (22)11-8-13 (18)15 (9-14 (11)20)21-6-4-19 (2)5-7-21;1-5 (2,3)4/h8-10H,3-7H2,1-2H3, (H,23,24);1H3, (H,2,3,4) .Physical and Chemical Properties Analysis
This compound is a white powder . It has a molecular weight of 429.47 . It is soluble in water . The storage temperature should be between 2-8°C in an inert atmosphere .科学的研究の応用
Heterocyclic Compound Synthesis
Research conducted by Mekheimer et al. (2008) focused on the synthesis of polyfunctionally substituted pyrazolo[4,3-c]quinolin-4(5H)-ones, utilizing derivatives of quinoline-carbonitrile. This process involves the reaction with 4-methylpiperidine and subsequent acid hydrolysis, highlighting the compound's utility in creating complex heterocyclic structures (Mekheimer et al., 2008).
Photophysical Properties
Cuquerella et al. (2006) studied the photophysical properties of norfloxacin and its derivatives, including the role of the free carboxylic acid and the nonprotonated piperazinyl group. Their findings suggest that the compound's structure can significantly influence singlet excited-state deactivation via intramolecular electron transfer, providing insights into the design of fluorescent materials and probes (Cuquerella et al., 2006).
Coordination Chemistry
The synthesis and characterization of metal complexes, such as those involving zinc(II) and cobalt(II), have been reported by Qi et al. (2008) and An et al. (2007), respectively. These studies explore the coordination chemistry of fluoroquinolone derivatives, demonstrating their potential as ligands in the formation of complex structures with metal ions. Such research contributes to our understanding of metal-organic frameworks and their applications (Qi et al., 2008) (An et al., 2007).
Antimicrobial Agent Development
Research into the antimicrobial properties of fluoroquinolone-based derivatives has led to the synthesis of compounds with significant activity against various bacterial strains. Studies by Shah et al. (2015) and Patel et al. (2010) have synthesized and evaluated fluoroquinolone derivatives for their antibacterial and antifungal activities, highlighting the compound's relevance in the development of new antimicrobial agents (Shah et al., 2015) (Patel et al., 2010).
Molecular Docking Studies
The compound and its derivatives have been utilized in molecular docking studies to identify potential inhibitors against target enzymes. For instance, Sabbagh and Murad (2015) conducted in silico analysis to identify effective fluoroquinolones against Staphylococcus aureus, demonstrating the compound's potential in drug discovery and development processes (Sabbagh & Murad, 2015).
Safety and Hazards
This compound is classified under the GHS07 hazard class . The hazard statements include H302-H315-H320-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound is structurally similar to fluoroquinolones, a class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
The compound likely interacts with its targets in a manner similar to other fluoroquinolones. Fluoroquinolones inhibit the DNA gyrase and topoisomerase IV enzymes, preventing the supercoiling of bacterial DNA and leading to DNA breaks . This disrupts bacterial DNA replication and transcription, ultimately leading to cell death .
Biochemical Pathways
The compound likely affects the DNA replication and transcription pathways in bacteria, given its structural similarity to fluoroquinolones . By inhibiting DNA gyrase and topoisomerase IV, the compound prevents the supercoiling of bacterial DNA and induces DNA breaks . This disrupts the normal functioning of these pathways and leads to bacterial cell death .
Pharmacokinetics
It is known to be freely soluble in water , suggesting good bioavailability. The compound is also sensitive to light , which may affect its stability and hence its pharmacokinetic properties.
Result of Action
The compound’s action on bacterial DNA gyrase and topoisomerase IV leads to the disruption of DNA replication and transcription, causing DNA breaks and ultimately leading to bacterial cell death .
Action Environment
Environmental factors such as pH, temperature, and light exposure may influence the compound’s action, efficacy, and stability. The compound is sensitive to light , suggesting that light exposure may affect its stability and efficacy
特性
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-3-21-11-12(10-19)17(23)13-8-14(18)16(9-15(13)21)22-6-4-20(2)5-7-22/h8-9,11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMBKRKUFABZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

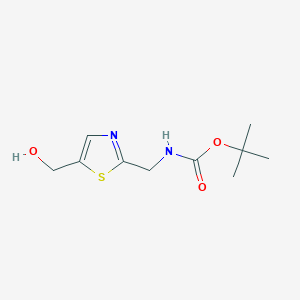
![methyl 2-(3-(4-methylpiperidin-1-yl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2745424.png)
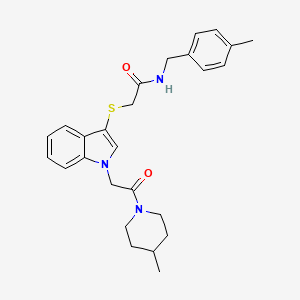
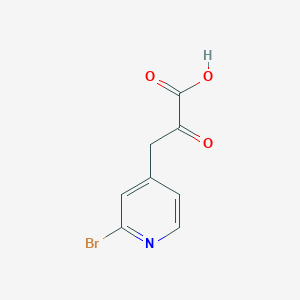


![7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-8-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylpurine-2,6-dione](/img/no-structure.png)
![3-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B2745432.png)
![Methyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(5-nitrofuran-2-carboxamido)thiophene-3-carboxylate](/img/structure/B2745434.png)
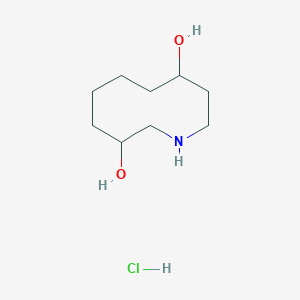
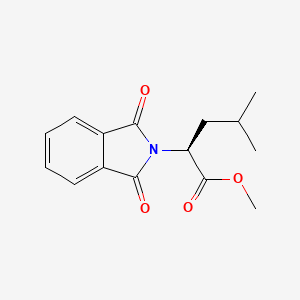
![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)

